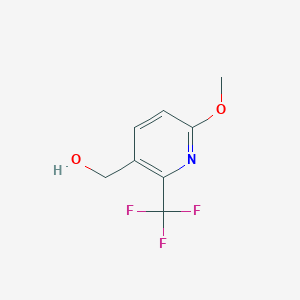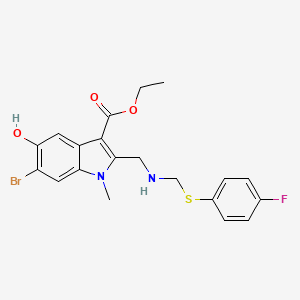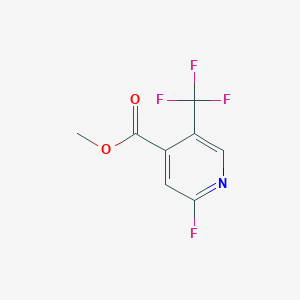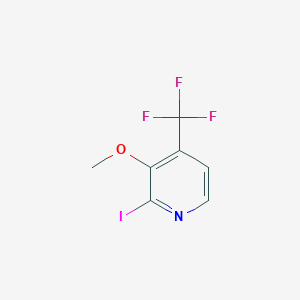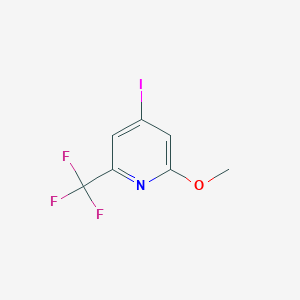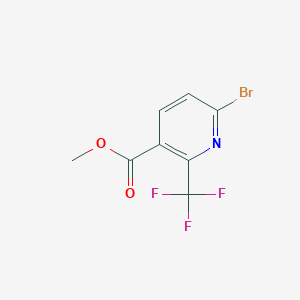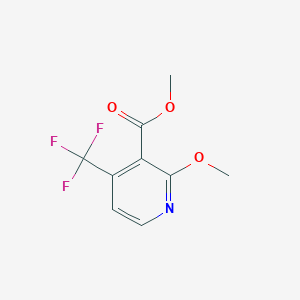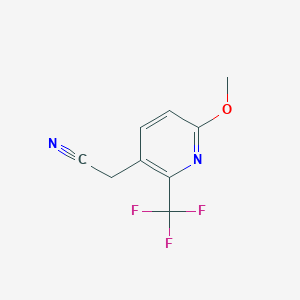
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound with the CAS Number: 1261547-75-4 and a linear formula of C13H9ClF3N . It has a molecular weight of 271.67 . The IUPAC name for this compound is 2-chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ylamine .
Molecular Structure Analysis
The InChI code for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is 1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 .Physical And Chemical Properties Analysis
“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Scientific Research Applications
Palladium-Catalyzed Amination Palladium complexes supported by specific ligands, including those resembling 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, are effective catalysts for amination of aryl halides and triflates. These catalysts enable room-temperature catalytic amination of various substrates and are particularly effective for functionalized substrates or acyclic secondary amines. This process is valuable for the synthesis of complex organic compounds, including those used in pharmaceuticals and agrochemicals (Wolfe et al., 2000).
Fluorescent Sensor Development A synthetic scheme developed for preparing dye-labeled analogs of polychlorinated biphenyls involved introducing a primary amine group into the parent compound, which can relate to derivatives of this compound. This process is significant for developing fluorescent sensors, which have applications in environmental monitoring and diagnostics (Charles et al., 1995).
Nucleophilic Displacement Studies The activating effect of trifluoromethyl groups in compounds like this compound has been studied in reactions with secondary cyclic amines. This research contributes to a better understanding of chemical reactivity and mechanisms in organic synthesis, particularly in pharmaceutical and agrochemical research (Dunn, 1999).
Organic Light-Emitting Diodes (OLEDs) Research on bipolar molecules for OLEDs involves compounds structurally related to this compound. These materials, featuring both hole-transporting and electron-transporting moieties, are used in fabricating efficient, solution-processed OLEDs, indicating potential applications in the development of advanced display technologies (Ge et al., 2008).
Catalysis in Organic Synthesis The ortho-substituent on compounds like this compound is used in catalyzing dehydrative condensation between carboxylic acids and amines. This catalytic process is crucial in peptide synthesis and has implications in the pharmaceutical industry (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
Future Directions
While specific future directions for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” were not found in the search results, it is noted that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity .
Biochemical Pathways
The presence of the trifluoromethyl group can influence various biochemical processes .
Pharmacokinetics
The trifluoromethyl group in organic compounds can influence their physico-chemical behavior .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .
properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKQQRUPXQDTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

